
4-Oxo-pent-2-en-2-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxo-pent-2-en-2-yl acetate typically involves the reaction of acetic anhydride with 4-hydroxy-3-penten-2-one. The reaction is carried out under acidic conditions to facilitate the formation of the ester linkage. The general reaction scheme is as follows:
[ \text{4-Hydroxy-3-penten-2-one} + \text{Acetic anhydride} \rightarrow \text{this compound} + \text{Acetic acid} ]
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts to increase yield and efficiency. Continuous flow reactors may be employed to ensure consistent production rates and high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Oxo-pent-2-en-2-yl acetate undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used to replace the acetate group under basic conditions.
Major Products Formed
Oxidation: Formation of 4-oxo-pentanoic acid.
Reduction: Formation of 4-hydroxy-pent-2-en-2-yl acetate.
Substitution: Formation of various substituted esters depending on the nucleophile used.
Scientific Research Applications
4-Oxo-pent-2-en-2-yl acetate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 4-Oxo-pent-2-en-2-yl acetate involves its interaction with various molecular targets, such as enzymes and receptors. The ketone and ester functional groups allow it to participate in hydrogen bonding and other interactions, which can modulate the activity of biological molecules. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-3-penten-2-one: A precursor in the synthesis of 4-Oxo-pent-2-en-2-yl acetate.
3-Penten-2-one, 4-(acetyloxy)-: A structurally similar compound with different reactivity.
Acetic acid, 1-methyl-3-oxo-but-1-enyl ester: Another ester with similar functional groups.
Uniqueness
This compound is unique due to its combination of a conjugated ketone and ester functional group, which imparts distinct reactivity and potential applications. Its ability to undergo various chemical transformations makes it a versatile compound in both research and industrial settings.
Properties
CAS No. |
41002-50-0 |
|---|---|
Molecular Formula |
C7H10O3 |
Molecular Weight |
142.15 g/mol |
IUPAC Name |
[(E)-4-oxopent-2-en-2-yl] acetate |
InChI |
InChI=1S/C7H10O3/c1-5(8)4-6(2)10-7(3)9/h4H,1-3H3/b6-4+ |
InChI Key |
LBQVXEZJUOFPFA-GQCTYLIASA-N |
Isomeric SMILES |
C/C(=C\C(=O)C)/OC(=O)C |
Canonical SMILES |
CC(=CC(=O)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9,10-Anthracenedione, 4,8-diamino-2-[4-(2-ethoxyethoxy)phenyl]-1,5-dihydroxy-](/img/structure/B13742377.png)



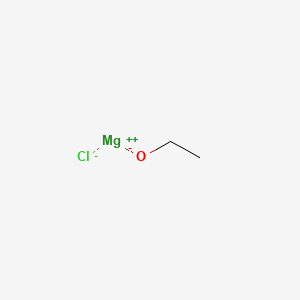
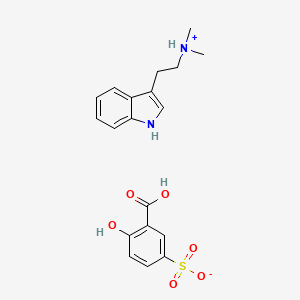

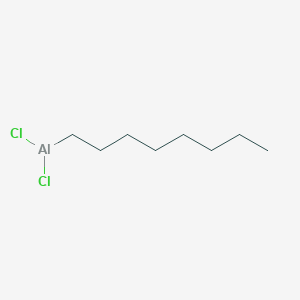
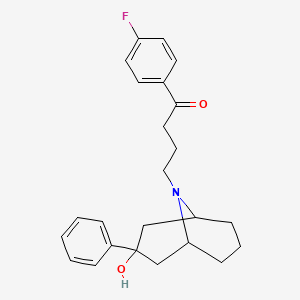
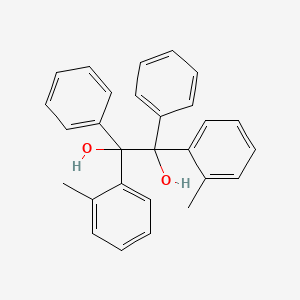
![Diethylgold bromide [Forbidden]](/img/structure/B13742450.png)



